molecular formula C16H18F2N2 B14655167 6,6'-Difluoro-3,3',5,5'-tetramethylbiphenyl-2,2'-diamine CAS No. 47038-50-6

6,6'-Difluoro-3,3',5,5'-tetramethylbiphenyl-2,2'-diamine

Cat. No.: B14655167
CAS No.: 47038-50-6
M. Wt: 276.32 g/mol
InChI Key: ZPDWAKACPHKBSS-UHFFFAOYSA-N
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Description

6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine is a chemical compound with the molecular formula C16H18F2N2 It is characterized by the presence of two fluorine atoms and four methyl groups attached to a biphenyl structure, with two amine groups at the 2,2’ positions

Preparation Methods

The synthesis of 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,3’,5,5’-tetramethylbiphenyl, which is then subjected to fluorination to introduce the fluorine atoms at the 6,6’ positions.

    Fluorination: The fluorination process can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.

    Amination: The final step involves the introduction of amine groups at the 2,2’ positions. This can be achieved through a nucleophilic substitution reaction using appropriate amine sources.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds to 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine include:

    3,3’,5,5’-Tetramethylbiphenyl: Lacks the fluorine and amine groups, making it less reactive in certain chemical reactions.

    5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol: Contains tert-butyl and hydroxyl groups, which confer different chemical properties and applications.

    2,2’,5,5’-Tetramethylbiphenyl: Similar biphenyl structure but with different substitution patterns, affecting its reactivity and applications.

The uniqueness of 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

47038-50-6

Molecular Formula

C16H18F2N2

Molecular Weight

276.32 g/mol

IUPAC Name

2-(2-amino-6-fluoro-3,5-dimethylphenyl)-3-fluoro-4,6-dimethylaniline

InChI

InChI=1S/C16H18F2N2/c1-7-5-9(3)15(19)11(13(7)17)12-14(18)8(2)6-10(4)16(12)20/h5-6H,19-20H2,1-4H3

InChI Key

ZPDWAKACPHKBSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C2=C(C(=CC(=C2F)C)C)N)F)C

Origin of Product

United States

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